2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHAAUKHXCERKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99944-02-2 | |
| Record name | 2-(1-benzylpiperidin-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acetic Acid Introduction: The benzylpiperidine is then reacted with bromoacetic acid to introduce the acetic acid moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group in the compound enables condensation with amines to form amides. This reaction is widely utilized in drug design.
Key Findings :
- EDC·HCl/HOBt and HATU are effective coupling agents for amidation under mild conditions.
- The hydrochloride salt enhances reactivity by stabilizing intermediates during condensation .
Esterification
The carboxylic acid group reacts with alcohols to form esters, enabling further functionalization.
Mechanistic Insight :
- Acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>) protonate the carboxylate, facilitating nucleophilic attack by alcohols.
- Benzyl esters are stable intermediates for subsequent deprotection .
Alkylation and Benzylation
The piperidine nitrogen undergoes alkylation or benzylation to introduce substituents.
Applications :
- Benzylation enhances lipophilicity, improving blood-brain barrier penetration in AChE inhibitors .
- Sulfonylation introduces polar groups for solubility optimization .
Hydrolysis and Decarboxylation
The compound undergoes hydrolysis under acidic or basic conditions.
Notable Observations :
- Hydrolysis in HCl yields alcohols, while NaOH produces carboxylate salts.
- Decarboxylation occurs at high temperatures (>150°C), forming 1-benzylpiperidine derivatives .
Heterocyclic Ring Formation
The compound serves as a precursor for spirocyclic and fused heterocycles.
Significance :
- Spirocyclic derivatives exhibit enhanced binding to σ<sub>1</sub> receptors .
- Suzuki coupling enables aromatic diversification for structure-activity studies .
Reduction and Oxidation
The acetic acid moiety participates in redox reactions.
Key Points :
- Hydrogenation reduces the carboxylic acid to alcohol without affecting the benzyl group .
- Oxidative cleavage is less efficient due to steric hindrance from the piperidine ring .
Metal Chelation
The compound chelates biometals like Cu<sup>2+</sup> and Zn<sup>2+</sup>, relevant for Alzheimer’s therapeutics.
Implications :
Scientific Research Applications
Neurological Disorders
One significant area of research is the compound's potential in treating Alzheimer's disease. Studies have demonstrated that derivatives of this compound exhibit promising inhibitory effects on acetylcholinesterase, an enzyme linked to the breakdown of acetylcholine, which is crucial for memory and learning functions. For instance, a derivative showed an IC50 value of 193 nM against eel acetylcholinesterase (eeAChE) and 273 nM against human acetylcholinesterase (hAChE), indicating a strong potential for cognitive enhancement therapies .
Additionally, these compounds have been noted for their ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's pathology. The antioxidant activity observed in these compounds further supports their neuroprotective potential, suggesting they may mitigate oxidative stress associated with neurodegeneration .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly in the context of hepatitis C virus (HCV) infection. Research indicates that certain piperidine derivatives can inhibit viral replication, providing a basis for developing new antiviral medications. For example, piperidin-4-ylpiperazine compounds have shown efficacy against HCV, highlighting the relevance of structural modifications to enhance biological activity .
Data Table: Summary of Biological Activities
Alzheimer's Disease Research
In a study focused on Alzheimer's disease, researchers synthesized several derivatives of 2-(1-benzylpiperidin-4-yl)acetic acid and evaluated their effects on acetylcholinesterase inhibition and β-amyloid aggregation. The results indicated that these compounds not only inhibited acetylcholinesterase but also displayed significant antioxidant properties that could protect neuronal cells from oxidative damage .
Hepatitis C Virus Treatment
Another study explored the antiviral potential of piperidine derivatives against HCV. The findings suggested that modifications to the piperidine structure could enhance potency against viral replication. Compounds similar to 2-(1-benzylpiperidin-4-yl)acetic acid were identified as promising candidates for further development into therapeutic agents for HCV .
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A simpler analog without the acetic acid moiety.
4-Benzylpiperidine: Similar structure but with the benzyl group at a different position.
N-Benzylpiperidine: A derivative with the benzyl group attached to the nitrogen atom.
Uniqueness
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride is unique due to the presence of both the benzyl and acetic acid groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Biological Activity
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride (also referred to as CN016) is a compound of interest due to its diverse biological activities, particularly in the fields of analgesia and neuroprotection. Its structural characteristics, including a piperidine ring, suggest potential interactions with neurotransmitter systems, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₄H₂₀ClNO₂
- Molecular Weight : 269.77 g/mol
- Appearance : White to off-white crystalline solid
- Melting Point : 137 - 145 °C
- Solubility : Soluble in water
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. Its mechanism appears to involve modulation of dopaminergic and serotonergic pathways, which are critical in pain perception and mood regulation.
Neuroprotective Effects
Recent studies have highlighted the potential of this compound as a neuroprotective agent, particularly against chemotherapy-induced peripheral neuropathy (CIPN). In preclinical models, CN016 demonstrated the ability to alleviate symptoms associated with paclitaxel-induced neuropathy, such as thermal and mechanical hypersensitivity. The compound was administered intraperitoneally at varying doses (5, 10, and 20 mg/kg), showing dose-dependent efficacy in reducing neuropathic symptoms .
Study on Neuroprotective Activity
In a study evaluating the effects of CN016 on paclitaxel-induced neuropathy in mice:
- Methodology : Mice were treated with CN016 prior to paclitaxel administration.
- Results : High doses (10 and 20 mg/kg) significantly reduced thermal insensitivity and mechanical allodynia compared to controls, indicating a robust neuroprotective effect .
Pharmacological Profile
| Activity | Mechanism | Reference |
|---|---|---|
| Analgesic | Modulates dopaminergic/serotonergic pathways | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Reduces CIPN symptoms in animal models |
Interaction with Neurotransmitter Systems
The structural similarity of CN016 to other piperidine derivatives suggests its potential interactions with various neurotransmitter receptors. This could lead to implications for treating mood disorders and chronic pain conditions. The compound's ability to influence dopamine and serotonin levels positions it as a versatile therapeutic agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-Benzylpiperidine | Piperidine ring | Exhibits psychoactive properties |
| 4-Methyl-1-benzylpiperidine | Piperidine ring | Increased lipophilicity |
| 2-(4-Chlorobenzyl)piperidin-4-amine | Benzyl group | Potential antipsychotic effects |
This table highlights the unique positioning of CN016 within a class of compounds sharing structural features but differing in biological activity and therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination to introduce the benzyl group to the piperidine ring, followed by acetic acid moiety attachment via esterification or alkylation. Purification often employs recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Mass spectrometry (MS) is critical for verifying molecular weight (179.644 g/mol) and chloride counterion presence .
Q. What spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming benzyl group integration (aromatic protons at ~7.3 ppm) and piperidine/acetate backbone .
- FT-IR : Identifies carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) in the hydrochloride salt form.
- X-ray crystallography (if crystalline): Resolves bond lengths/angles, as demonstrated in analogous piperidine derivatives (e.g., 2-(4-hydroxyphenyl)acetic acid structures) .
- Elemental analysis : Validates C, H, N, and Cl content against theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a cool, dry, dark environment (<25°C) away from oxidizers. Stability data for similar piperidine derivatives suggest sensitivity to light and moisture .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer :
- Meta-analysis : Systematically compare experimental conditions (e.g., assay type, cell lines, dosage) across studies to identify variability sources.
- Dose-response studies : Replicate assays under standardized conditions (e.g., MTT assay for cytotoxicity, IC₅₀ calculations).
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., benzyl group, acetate chain) and evaluate activity changes, as seen in related piperidinecarboxylate derivatives .
Q. What strategies improve the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH stability profiling : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) across pH 1–10. Monitor degradation via HPLC.
- Buffer selection : Use phosphate-buffered saline (PBS) for neutral pH stability. For acidic/basic conditions, employ citrate or borate buffers.
- Lyophilization : Enhance long-term stability by converting to a lyophilized powder, as applied to hygroscopic hydrochloride salts .
Q. Which computational modeling approaches are suitable for studying target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., GPCRs, ion channels). Validate with experimental IC₅₀ values.
- Molecular dynamics (MD) simulations : Analyze conformational stability in lipid bilayers or aqueous environments (GROMACS/NAMD software).
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and hydrogen-bonding capacity, as demonstrated for piperidine-based pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
